N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-4-ethoxybenzamide, also known as DMPEB, is a chemical compound that has been widely studied for its potential applications in scientific research. DMPEB is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of reward-related behaviors.
Scientific Research Applications
Structural Analysis and Chemical Properties
A study by Karlsen et al. (2002) focuses on the structural properties of N,N-dialkylaminobenzamides, including those with configurations similar to the compound . It explores the barriers to rotation around specific bonds, utilizing dynamic 1H NMR spectroscopy, X-ray crystallography, and quantum chemical calculations. This research provides insight into the steric strains and energy barriers affecting such compounds, which are crucial for understanding their reactivity and stability (Karlsen, H., Kolsaker, P., Romming, C., & Uggerud, E., 2002).
Radiolabelling and Imaging
In the development of radiolabelled compounds for imaging, Hamill et al. (1996) discuss the synthesis of nonpeptide angiotensin II antagonists, showcasing the utility of similar chemical structures in creating selective ligands for receptor imaging. These compounds are prepared through methylation of desmethyl phenolic precursors, highlighting the chemical's potential in medical imaging applications (Hamill, T. et al., 1996).
Computational QSAR Analysis
The use of computational QSAR (Quantitative Structure-Activity Relationship) analysis for evaluating the toxicity of compounds, as discussed by Coleman, Tims, and Rathbone (2003), involves a series of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds. This study is significant for understanding the toxicological profiles of compounds with similar structures, which can inform safer drug design and environmental toxicity assessments (Coleman, M., Tims, K. J., & Rathbone, D., 2003).
Catalytic Applications
Research by Liu et al. (2014) into 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions underlines the importance of similar compounds in organic synthesis. The study provides insights into the reaction mechanism and the catalyst's recyclability, which is beneficial for developing more efficient and environmentally friendly synthetic methodologies (Liu, Z. et al., 2014).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-4-28-21-13-9-19(10-14-21)23(27)24-17-22(26-15-5-6-16-26)18-7-11-20(12-8-18)25(2)3/h7-14,22H,4-6,15-17H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOIRFOIHXNNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-4-ethoxybenzamide |
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